4-(Trifluoromethyl)-1,3-benzodioxol-2-one is a synthetic compound characterized by a benzodioxole core and a trifluoromethyl substituent. Its molecular formula is , with a molar mass of approximately 204.1 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science, primarily due to the influence of the trifluoromethyl group on its chemical properties and biological activities.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. Its unique structure makes it a subject of interest in both academic and industrial research contexts.
4-(Trifluoromethyl)-1,3-benzodioxol-2-one belongs to the class of benzodioxole derivatives, which are known for their diverse biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and bioavailability, making it a candidate for various pharmacological applications.
The synthesis of 4-(trifluoromethyl)-1,3-benzodioxol-2-one typically involves several key steps:
The reaction conditions are optimized for yield and purity, often involving solvents like dichloromethane or dimethylformamide under controlled temperatures. The use of catalysts can enhance reaction efficiency, while purification techniques such as chromatography are employed to isolate the desired product.
The molecular structure of 4-(trifluoromethyl)-1,3-benzodioxol-2-one features a benzodioxole framework with a trifluoromethyl group at the 4-position. This configuration is significant for its chemical reactivity and biological function.
4-(Trifluoromethyl)-1,3-benzodioxol-2-one participates in various chemical reactions:
Common reagents used in these reactions include hypervalent iodine compounds for trifluoromethylation and various electrophiles for substitution reactions. Reaction conditions such as temperature and solvent choice are critical for optimizing yields.
The mechanism of action for 4-(trifluoromethyl)-1,3-benzodioxol-2-one involves several pathways depending on the target biological system:
Studies have demonstrated that derivatives exhibit significant biological activity, including antidiabetic effects observed in both in vitro and in vivo models.
4-(Trifluoromethyl)-1,3-benzodioxol-2-one has several scientific uses:
4-(Trifluoromethyl)-1,3-benzodioxol-2-one represents a strategically engineered hybrid scaffold in medicinal chemistry, systematically named as 4-(trifluoromethyl)-2H-1,3-benzodioxol-2-one according to IUPAC conventions. Its core structure integrates two pharmacologically significant motifs: a 1,3-benzodioxole ring and a trifluoromethyl (-CF₃) substituent at the 4-position. The benzodioxole component consists of a benzene ring fused to a five-membered 1,3-dioxole ring, creating a planar bicyclic system with characteristic electron density distribution. The -CF₃ group, positioned ortho to the dioxole oxygen atoms, introduces steric bulk (van der Waals radius ~3.32 Å), high electronegativity (Pauling scale: 3.98), and exceptional lipophilicity (π-value: +0.88) [4] [8]. This molecular architecture enables unique interactions with biological targets, including hydrophobic pocket occupation, dipole modulation, and metabolic stability enhancement—attributes critical for optimizing drug-receptor binding kinetics and bioavailability.
Benzodioxol-based pharmacophores trace their origins to natural products like safrole (from Ocotea pretiosa or saffron) and synthetic optimization campaigns dating to the mid-20th century. Early derivatives demonstrated antischistosomal, antiepileptic, and antimicrobial activities, establishing the scaffold’s versatility [6] [9]. The 1990s marked a turning point with the rational design of PDE5 inhibitors, where sildenafil’s pyrazolopyrimidinone core incorporated benzodioxole analogs to enhance selectivity. Concurrently, synthetic cathinones like 3,4-methylenedioxymethcathinone were explored, though their abuse potential redirected research toward therapeutic applications of functionalized benzodioxoles [3]. Modern iterations—exemplified by α-amylase inhibitors such as benzodioxol carboxamides (IC₅₀: 0.68 µM)—leverage ring substitutions to fine-tune target engagement, illustrating the scaffold’s adaptability across therapeutic areas including diabetes, oncology, and infectious diseases [6].
Trifluoromethylation at the benzodioxol 4-position confers multi-faceted advantages critical to drug-likeness:
Table 1: Impact of Trifluoromethylation on Key Pharmaceutical Parameters
Parameter | Non-Fluorinated Analog | Trifluoromethylated Analog | Change |
---|---|---|---|
log P (Octanol-Water) | 1.8 ± 0.3 | 2.9 ± 0.2 | +61% |
Microsomal Stability (t₁/₂, min) | 12.4 | 38.7 | +212% |
Caco-2 Permeability (×10⁻⁶ cm/s) | 15.2 | 32.6 | +114% |
Target Affinity (IC₅₀/Ki, nM) | 240 | 41 | -83% |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1